8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one
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Overview
Description
8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ol: A closely related compound with a hydroxyl group.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with a pyridine ring fused to a pyrrole ring.
Uniqueness
8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52199-36-7 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
8-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C9H9NO2/c1-6-8-7(2-4-10-6)3-5-12-9(8)11/h2,4H,3,5H2,1H3 |
InChI Key |
KHFVRRFGURKFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=O)OCC2 |
Origin of Product |
United States |
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